N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-16-6-8-17(9-7-16)14-23-20(28)15-30-21-18-4-3-5-19(18)27(22(29)24-21)26-12-10-25(2)11-13-26/h6-9H,3-5,10-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJHKGULIGEMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, with CAS number 920346-19-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.6 g/mol. The structure features a piperazine ring and a tetrahydrocyclopentapyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 920346-19-6 |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, analogs of the marine alkaloid aplysinopsin have demonstrated cytotoxic effects primarily via apoptosis rather than necrosis. This suggests that this compound may also induce apoptosis in cancer cells through modulation of apoptotic pathways such as p53 and Bcl2 expressions .
The compound's mechanism can be hypothesized based on the behavior of similar compounds. The modulation of apoptosis involves:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to decrease Bcl2 levels, thereby promoting apoptosis .
- Activation of Pro-apoptotic Factors : Increased expression of Bak and Caspase 3 has been observed in related studies .
Study on Apoptotic Activity
In a comparative study involving various aplysinopsin analogs (including compound 4c), researchers found that these compounds induced significant levels of early and late apoptosis in cancer cell lines. The analogs exhibited low necrotic effects, indicating a targeted mechanism for cell death which could be relevant for this compound as well .
Pharmacological Evaluation
The pharmacological profile of this compound can be further elucidated through in vitro and in vivo studies. Potential areas for investigation include:
- Antitumor Efficacy : Assessing the effectiveness against various cancer cell lines.
- Mechanistic Studies : Evaluating how the compound interacts with cellular pathways involved in apoptosis.
Comparison with Similar Compounds
Table 1: Key Features of Analogous Compounds
Key Observations:
- Synthetic Routes: The target compound shares synthetic strategies with BZ-IV () and thiopyrimidinone derivatives (), particularly in using coupling/alkylation reactions. However, the use of sodium methylate in excess (2.6–2.8-fold) for thiopyrimidinone alkylation contrasts with milder conditions (e.g., cesium carbonate in DMF) for benzoxazinone derivatives .
- Structural Motifs : The 4-methylpiperazine group is a common feature in kinase-targeting compounds (e.g., BZ-IV and supplier-listed derivatives ), suggesting shared pharmacophoric elements.
Bioactivity and Functional Insights
While direct bioactivity data for the target compound is absent in the provided evidence, insights can be inferred from analogs:
- BZ-IV : Exhibits anticancer activity, attributed to the 4-methylpiperazinyl group’s interaction with cellular targets .
- Kinase Inhibitors: Chemical Space Docking () highlights the importance of piperazine-containing compounds in enriching kinase-binding candidates.
- Thioacetamide Derivatives: The thiopyrimidinone core in is associated with antimicrobial and antitumor activities, though specific data for the target compound requires further study.
Characterization and Analytical Data
- Spectroscopic Consistency : The target compound’s $^1$H NMR and IR profiles likely resemble BZ-IV (), with peaks corresponding to the acetamide carbonyl (~1650–1700 cm$^{-1}$) and piperazine protons (δ 2.2–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks for the target would align with its molecular weight (e.g., ~450–500 g/mol), comparable to supplier-listed analogs .
Preparation Methods
Cyclization via Enamine Intermediate
The bicyclic core is synthesized through a tandem cyclization-annulation sequence. A precedented approach involves condensing cyclopentanone with a cyanamide derivative under acidic conditions. For example:
- Formation of enamine : Cyclopentanone reacts with ethyl cyanoacetate in the presence of ammonium acetate to yield a β-enaminonitrile.
- Annulation : The enamine undergoes intramolecular cyclization with a thiourea derivative, facilitated by morpholine as a base, to form the dihydro-pyrimidinone scaffold.
Reaction Conditions :
- Solvent: Ethanol or dichloromethane.
- Temperature: Reflux (78–80°C).
- Catalyst: Triethylamine or morpholine.
Key Analytical Data :
- 1H NMR : Characteristic singlets for the cyclopentane protons (δ 2.50–3.20 ppm) and pyrimidinone NH (δ 8.10 ppm).
- HPLC Purity : ≥95% after recrystallization from ethyl acetate.
Introduction of the 4-Methylpiperazin-1-yl Group
Nucleophilic Substitution at Position 1
The 4-methylpiperazine moiety is introduced via SN2 displacement of a leaving group (e.g., chloride or bromide) at position 1 of the pyrimidinone core.
Procedure :
- Activation : Treat the pyrimidinone core with PCl5 or POCl3 to generate the 1-chloro intermediate.
- Substitution : React with excess 1-methylpiperazine in acetonitrile at 60°C for 12 h.
Optimization Notes :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Yield : 70–85% after column chromatography (SiO2, eluent: CH2Cl2/MeOH 9:1).
Thioacetamide Side Chain Installation
Thiolation and Alkylation Sequence
The 4-thiol group is introduced via a two-step process:
- Thiolation : Treat the 4-chloro intermediate with thiourea in ethanol under reflux to form the 4-mercapto derivative.
- Alkylation : React the thiol with 2-bromo-N-(4-methylbenzyl)acetamide in the presence of K2CO3.
Critical Parameters :
- Stoichiometry : 1.2 equivalents of 2-bromoacetamide to prevent disulfide formation.
- Reaction Time : 6–8 h at room temperature.
Characterization :
- IR : ν(S-H) at 2550 cm⁻¹ absent post-alkylation, confirming thioether formation.
- MS (ESI+) : m/z 428.2 [M+H]+.
Final Coupling and Purification
Amide Bond Formation
The 4-methylbenzylamine is coupled to the acetylated thiol via EDC/HOBt-mediated amidation:
- Activation : Stir 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid with EDC and HOBt in DMF.
- Coupling : Add 4-methylbenzylamine and stir for 24 h at 25°C.
Purification :
- Column Chromatography : Silica gel, gradient elution (hexane/ethyl acetate 1:1 to 1:3).
- Yield : 65–75%.
Analytical and Spectroscopic Validation
Structural Confirmation
1H NMR (400 MHz, DMSO-d6) :
- δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 4.40 (s, 2H, CH2CO), 3.80–3.20 (m, 8H, piperazine-H), 2.90 (t, J = 7.2 Hz, 2H, cyclopentane-H), 2.50 (s, 3H, CH3), 2.30 (s, 3H, N-CH3).
13C NMR :
HPLC :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
